DL-threo-4-Fluoroglutamic acid
Overview
Description
DL-threo-4-Fluoroglutamic acid: is a fluorinated amino acid that has garnered significant interest in the fields of chemistry, biology, and medicine. The substitution of a fluorine atom for a hydrogen atom in the glutamic acid molecule results in significant changes in its electronic properties while maintaining similar steric effects. This compound is particularly valuable as an enzyme inhibitor, mechanistic probe, and in the production of pharmacologically active peptides .
Mechanism of Action
Target of Action
DL-threo-4-Fluoroglutamic acid primarily targets the process of polyglutamylation . This biochemical process involves the addition of glutamate residues to a protein, and it plays a crucial role in the function of the targeted protein. The compound acts as an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate .
Mode of Action
This compound interacts with its targets by acting as an alternate substrate . It is incorporated into the polyglutamylation process slightly less effectively than L-glutamate . This incorporation disrupts the normal functioning of the process, leading to changes in the activity of the targeted proteins.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyglutamylation of tetrahydrofolate and methotrexate . By inhibiting this process, the compound can disrupt the function of these molecules and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal protein function due to inhibited polyglutamylation . This can lead to changes in various cellular processes that depend on the function of the targeted proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria can degrade the L-isomer of 4-fluoroglutamate, potentially affecting the availability and action of the compound . Additionally, factors such as pH, temperature, and the presence of other molecules could also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
DL-threo-4-Fluoroglutamic acid has been found to be an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate . This suggests that this compound interacts with enzymes involved in the polyglutamylation process .
Cellular Effects
In cellular studies, this compound has been shown to act as an alternate substrate . The DL-threo isomer was incorporated only slightly less effectively than L-glutamate, while the erythro isomer was poorly incorporated . This suggests that this compound can influence cellular function by competing with L-glutamate for incorporation into biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of polyglutamylation . It acts as an alternate substrate, competing with L-glutamate for incorporation into biomolecules . This can lead to changes in gene expression and enzyme activity, as the presence of this compound can alter the structure and function of these biomolecules .
Metabolic Pathways
Given its role as an inhibitor of polyglutamylation, it is likely that it interacts with enzymes involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroglutamic acid involves several steps. One common method is the Michael reaction, which allows for the synthesis of a racemic mixture of all four stereoisomers. The resolution of the racemic mixture into individual enantiomers can be achieved through various techniques, including recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase . Another method involves the preferential crystallization of dimethyl and diisopropyl derivatives, followed by the formation of diastereomeric salts with chiral amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include the use of purified enzymes and the addition of cofactors, such as pyridoxal 5-phosphate, to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: DL-threo-4-Fluoroglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DL-threo-4-Fluoroglutamic acid has a wide range of scientific research applications:
Chemistry: Used as a mechanistic probe to study enzyme-substrate interactions and receptor-ligand interactions
Biology: Employed as an enzyme inhibitor, particularly for glutamate decarboxylase, and in the study of metabolic pathways
Medicine: Utilized in the development of pharmacologically active peptides and as a component in the synthesis of anticancer compounds such as methotrexate derivatives
Industry: Applied in the production of fluorinated compounds for various industrial applications
Comparison with Similar Compounds
4-Fluoroglutamic acid: Similar in structure but differs in stereochemistry.
2-Fluoro-4-aminobutyrate: Another fluorinated amino acid with different biological activity
Uniqueness: DL-threo-4-Fluoroglutamic acid is unique due to its specific stereochemistry, which allows it to act as a potent inhibitor of folylpolyglutamate synthesis. Its ability to be selectively incorporated into polyglutamate chains and terminate their synthesis sets it apart from other fluorinated amino acids .
Properties
IUPAC Name |
(2S,4S)-2-amino-4-fluoropentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-HRFVKAFMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919779 | |
Record name | (4S)-4-Fluoro-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91383-48-1 | |
Record name | (4S)-4-Fluoro-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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